Birabresib

Catalog No.
S547896
CAS No.
202590-98-5
M.F
C25H22ClN5O2S
M. Wt
492.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Birabresib

CAS Number

202590-98-5

Product Name

Birabresib

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

InChI

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1

InChI Key

GNMUEVRJHCWKTO-FQEVSTJZSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C

Solubility

≥24.6 mg/mL in DMSO, ≥106 mg/mL in EtOH with gentle warming,insoluble in H2O

Synonyms

OTX015; OTX-015; OTX 015; MK-8628; MK 8628; MK8628; Birabresib.

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C

Description

The exact mass of the compound Birabresib is 491.11827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as ≥24.6 mg/mL in DMSO, ≥106 mg/mL in EtOH with gentle warming,insoluble in H2O. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Therapy

Birabresib: is a potent BET inhibitor that has been tested in several clinical trials for cancer therapy . The mammalian bromodomain and extra-terminal domain (BET) family of proteins, which Birabresib targets, regulate numerous cancer-related and immunity-associated genes .

The methods of application typically involve the administration of Birabresib as a drug. The specific dosage and administration schedule would depend on the type and stage of cancer, as well as the patient’s overall health .

In terms of outcomes, there have been some promising results. For example, among 4 patients with NMC and confirmed BRD4-NUT fusion, 2 rapid responses were observed and a third patient achieved disease stabilization with minor metabolic changes .

Sensitizing Bladder Cancer to DDR Inhibitors

Another application of Birabresib is in the treatment of bladder cancer. In preclinical models, BET inhibition by Birabresib has been shown to sensitize bladder cancer to DDR inhibitors .

The method of application in this case involved pretreating bladder cancer cells with Birabresib for 24 hours, then transfecting them with a Cas9 ribonucleoprotein, a gRNA targeting LBR2, and a 996 bp HR donor .

Furthermore, Birabresib combined with olaparib was found to be the most synergistic combination in bladder cancer cells .

Design of Bivalent BET Inhibitors

Birabresib has been used as a reference in the design of bivalent BET inhibitors . These inhibitors are designed to block the bromodomains from binding chromatin, which is a key mechanism in cancer progression .

The methods of application in this case involve the use of Birabresib as a model to design new inhibitors. The specific procedures would depend on the design strategy and the specific characteristics of the new inhibitor .

The outcomes of these designs are still under investigation. The development of these inhibitors could potentially lead to more effective cancer therapies .

Development of BET Protein Proteolysis-Targeting Chimeras (PROTACs)

Birabresib has also been used in the development of BET protein proteolysis-targeting chimeras (PROTACs) . PROTACs are a novel class of drugs that work by inducing the degradation of target proteins .

The method of application in this case involves the use of Birabresib as a starting point to design PROTACs. The specific procedures would depend on the design strategy and the specific characteristics of the new PROTAC .

The outcomes of these designs are still under investigation. The development of these protacs could potentially lead to more effective cancer therapies .

Birabresib, also known by its developmental codes MK-8628 and OTX015, is a small molecule inhibitor targeting bromodomain and extraterminal (BET) proteins. These proteins are crucial in epigenetic regulation and play significant roles in gene expression, particularly in cancer biology. The chemical formula of birabresib is C₃₃H₃₁ClN₅O₂S, and it has a molecular weight of approximately 491.99 g/mol . This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies and solid tumors.

Birabresib acts as a BET inhibitor. BET proteins bind to acetylated regions of chromatin, the complex of DNA and proteins within the cell nucleus. This binding helps regulate gene expression. Birabresib competes with BET proteins for these binding sites, preventing them from interacting with chromatin and thereby disrupting the regulation of genes involved in cell growth and proliferation [, ].

Studies have shown that Birabresib can inhibit the expression of specific genes, including those controlled by the MYC oncogene, which is frequently deregulated in various cancers [].

Birabresib functions primarily through the inhibition of BET proteins, notably BRD2, BRD3, and BRD4. By binding to the acetyl-lysine recognition sites on these proteins, birabresib disrupts their interaction with acetylated histones, thereby inhibiting transcriptional activation of oncogenes such as MYC . The mechanism involves competitive inhibition where birabresib competes with acetylated lysines for binding to the bromodomains of BET proteins.

The biological activity of birabresib has been extensively studied in various cancer models. It exhibits potent antiproliferative effects in vitro and in vivo against multiple cancer cell lines, including those from mantle cell lymphoma and triple-negative breast cancer. The compound induces apoptosis and senescence in cancer cells by downregulating key oncogenic pathways related to MYC and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) . Additionally, birabresib has shown synergistic effects when combined with other agents like pomalidomide and inhibitors targeting pathways such as mTOR and ATR .

Birabresib is currently under investigation for its therapeutic potential in several malignancies, including:

  • Mantle Cell Lymphoma: Demonstrated efficacy in preclinical studies .
  • Glioblastoma Multiforme: Phase II clinical trials are ongoing .
  • Acute Myeloid Leukemia: Being explored for its effects on this aggressive cancer type .
  • Triple-Negative Breast Cancer: Investigated for its role in treating this challenging subtype .

Interaction studies have revealed that birabresib can effectively enhance the efficacy of other anticancer agents. For instance, its combination with ATR inhibitors has shown promising results in inducing DNA damage and apoptosis in cancer cells . Furthermore, birabresib's ability to modulate gene expression profiles suggests it may influence various signaling pathways beyond direct BET inhibition.

Birabresib belongs to a class of compounds known as BET inhibitors. Here are some similar compounds along with a comparison highlighting birabresib's uniqueness:

Compound NameMechanism of ActionClinical StatusUnique Features
MivebresibBET bromodomain inhibitionIn clinical trialsSelectively inhibits BRD3/BRD4
ABBV-075BET bromodomain inhibitionIn clinical trialsPotentially lower toxicity
I-BET762BET bromodomain inhibitionCompleted trialsFirst-in-class; broader epigenetic effects
BirabresibBET bromodomain inhibitionIn clinical trialsStrong synergy with other targeted therapies

Birabresib's unique profile lies in its potent inhibitory action against multiple BET proteins (BRD2, BRD3, BRD4) with a favorable safety profile observed during early clinical evaluations. Its ability to synergize with other treatments further distinguishes it from other compounds within this class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

491.1182738 g/mol

Monoisotopic Mass

491.1182738 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X40LKS49S3

Pharmacology

Birabresib is a synthetic, small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins 2, 3 and 4 with potential antineoplastic activity. Upon administration, birabresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes, including c-Myc-dependent target genes, may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomain at the N-terminus, the BET proteins BRD2, BRD3, BRD4 are transcriptional regulators that play an important role in cellular growth.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
BRD2 [HSA:6046] [KO:K08871]

Other CAS

202590-98-5

Wikipedia

Birabresib

Dates

Modify: 2023-08-15
1: Boi M, Todaro M, Vurchio V, Yang SN, Moon J, Kwee I, Rinaldi A, Pan H, Crescenzo R, Cheng M, Cerchietti L, Elemento O, Riveiro ME, Cvitkovic E, Bertoni F, Inghirami G; AIRC 5xMille Consortium ‘Genetics-Driven Targeted Management of Lymphoid Malignancies’.. Therapeutic efficacy of the bromodomain inhibitor OTX015/MK-8628 in ALK-positive anaplastic large cell lymphoma: an alternative modality to overcome resistant phenotypes. Oncotarget. 2016 Nov 29;7(48):79637-79653. doi: 10.18632/oncotarget.12876. PubMed PMID: 27793034.
2: Vázquez R, Riveiro ME, Astorgues-Xerri L, Odore E, Rezai K, Erba E, Panini N, Rinaldi A, Kwee I, Beltrame L, Bekradda M, Cvitkovic E, Bertoni F, Frapolli R, D'Incalci M. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus. Oncotarget. 2016 Dec 7. doi: 10.18632/oncotarget.13814. [Epub ahead of print] PubMed PMID: 27935867.
3: Coudé MM, Braun T, Berrou J, Dupont M, Bertrand S, Masse A, Raffoux E, Itzykson R, Delord M, Riveiro ME, Herait P, Baruchel A, Dombret H, Gardin C. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. Oncotarget. 2015 Jul 10;6(19):17698-712. PubMed PMID: 25989842; PubMed Central PMCID: PMC4627339.
4: Riveiro ME, Astorgues-Xerri L, Vazquez R, Frapolli R, Kwee I, Rinaldi A, Odore E, Rezai K, Bekradda M, Inghirami G, D'Incalci M, Noel K, Cvitkovic E, Raymond E, Bertoni F. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations. Oncotarget. 2016 Dec 20;7(51):84675-84687. doi: 10.18632/oncotarget.13181. PubMed PMID: 27835869.
5: Berenguer-Daizé C, Astorgues-Xerri L, Odore E, Cayol M, Cvitkovic E, Noel K, Bekradda M, MacKenzie S, Rezai K, Lokiec F, Riveiro ME, Ouafik L. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models. Int J Cancer. 2016 Nov 1;139(9):2047-55. doi: 10.1002/ijc.30256. PubMed PMID: 27388964.
6: Amorim S, Stathis A, Gleeson M, Iyengar S, Magarotto V, Leleu X, Morschhauser F, Karlin L, Broussais F, Rezai K, Herait P, Kahatt C, Lokiec F, Salles G, Facon T, Palumbo A, Cunningham D, Zucca E, Thieblemont C. Bromodomain inhibitor OTX015 in patients with lymphoma or multiple myeloma: a dose-escalation, open-label, pharmacokinetic, phase 1 study. Lancet Haematol. 2016 Apr;3(4):e196-204. doi: 10.1016/S2352-3026(16)00021-1. PubMed PMID: 27063978.
7: Odore E, Lokiec F, Cvitkovic E, Bekradda M, Herait P, Bourdel F, Kahatt C, Raffoux E, Stathis A, Thieblemont C, Quesnel B, Cunningham D, Riveiro ME, Rezaï K. Phase I Population Pharmacokinetic Assessment of the Oral Bromodomain Inhibitor OTX015 in Patients with Haematologic Malignancies. Clin Pharmacokinet. 2016 Mar;55(3):397-405. doi: 10.1007/s40262-015-0327-6. PubMed PMID: 26341814.
8: Balaji N, Chinnapattu M, Dixit A, Sahu P, P S S, Mullangi R. Validation of an enantioselective LC-MS/MS method to quantify enantiomers of (±)-OTX015 in mice plasma: Lack of in vivo inversion of (-)-OTX015 to its antipode. Biomed Chromatogr. 2016 Sep 16. doi: 10.1002/bmc.3853. [Epub ahead of print] PubMed PMID: 27632936.
9: Boi M, Gaudio E, Bonetti P, Kwee I, Bernasconi E, Tarantelli C, Rinaldi A, Testoni M, Cascione L, Ponzoni M, Mensah AA, Stathis A, Stussi G, Riveiro ME, Herait P, Inghirami G, Cvitkovic E, Zucca E, Bertoni F. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs. Clin Cancer Res. 2015 Apr 1;21(7):1628-38. doi: 10.1158/1078-0432.CCR-14-1561. PubMed PMID: 25623213.
10: Berthon C, Raffoux E, Thomas X, Vey N, Gomez-Roca C, Yee K, Taussig DC, Rezai K, Roumier C, Herait P, Kahatt C, Quesnel B, Michallet M, Recher C, Lokiec F, Preudhomme C, Dombret H. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study. Lancet Haematol. 2016 Apr;3(4):e186-95. doi: 10.1016/S2352-3026(15)00247-1. PubMed PMID: 27063977.
11: Vázquez R, Licandro SA, Astorgues-Xerri L, Lettera E, Panini N, Romano M, Erba E, Ubezio P, Bello E, Libener R, Orecchia S, Grosso F, Riveiro ME, Cvitkovic E, Bekradda M, D'Incalci M, Frapolli R. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts. Int J Cancer. 2017 Jan 1;140(1):197-207. doi: 10.1002/ijc.30412. PubMed PMID: 27594045.
12: Gaudio E, Tarantelli C, Ponzoni M, Odore E, Rezai K, Bernasconi E, Cascione L, Rinaldi A, Stathis A, Riveiro E, Cvitkovic E, Zucca E, Bertoni F. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma. Oncotarget. 2016 Sep 6;7(36):58142-58147. doi: 10.18632/oncotarget.10983. PubMed PMID: 27494885; PubMed Central PMCID: PMC5295419.
13: Lu P, Qu X, Shen Y, Jiang Z, Wang P, Zeng H, Ji H, Deng J, Yang X, Li X, Lu H, Zhu H. The BET inhibitor OTX015 reactivates latent HIV-1 through P-TEFb. Sci Rep. 2016 Apr 12;6:24100. doi: 10.1038/srep24100. PubMed PMID: 27067814; PubMed Central PMCID: PMC4828723.
14: Stathis A, Zucca E, Bekradda M, Gomez-Roca C, Delord JP, de La Motte Rouge T, Uro-Coste E, de Braud F, Pelosi G, French CA. Clinical Response of Carcinomas Harboring the BRD4-NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628. Cancer Discov. 2016 May;6(5):492-500. doi: 10.1158/2159-8290.CD-15-1335. PubMed PMID: 26976114; PubMed Central PMCID: PMC4854801.
15: Henssen A, Althoff K, Odersky A, Beckers A, Koche R, Speleman F, Schäfers S, Bell E, Nortmeyer M, Westermann F, De Preter K, Florin A, Heukamp L, Spruessel A, Astrahanseff K, Lindner S, Sadowski N, Schramm A, Astorgues-Xerri L, Riveiro ME, Eggert A, Cvitkovic E, Schulte JH. Targeting MYCN-Driven Transcription By BET-Bromodomain Inhibition. Clin Cancer Res. 2016 May 15;22(10):2470-81. doi: 10.1158/1078-0432.CCR-15-1449. PubMed PMID: 26631615.
16: Saenz DT, Fiskus W, Qian Y, Manshouri T, Rajapakshe K, Raina K, Coleman KG, Crew AP, Shen A, Mill CP, Sun B, Qiu P, Kadia TM, Pemmaraju N, DiNardo C, Kim MS, Nowak AJ, Coarfa C, Crews CM, Verstovsek S, Bhalla KN. Novel BET protein proteolysis-targeting chimera exerts superior lethal activity than bromodomain inhibitor (BETi) against post-myeloproliferative neoplasm secondary (s) AML cells. Leukemia. 2017 Jan 31. doi: 10.1038/leu.2016.393. [Epub ahead of print] PubMed PMID: 28042144.
17: Asangani IA, Wilder-Romans K, Dommeti VL, Krishnamurthy PM, Apel IJ, Escara-Wilke J, Plymate SR, Navone NM, Wang S, Feng FY, Chinnaiyan AM. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer. Mol Cancer Res. 2016 Apr;14(4):324-31. doi: 10.1158/1541-7786.MCR-15-0472. PubMed PMID: 26792867; PubMed Central PMCID: PMC4834259.
18: Lin X, Huang X, Uziel T, Hessler P, Albert DH, Roberts-Rapp LA, McDaniel KF, Kati WM, Shen Y. HEXIM1 as a Robust Pharmacodynamic Marker for Monitoring Target Engagement of BET Family Bromodomain Inhibitors in Tumors and Surrogate Tissues. Mol Cancer Ther. 2017 Feb;16(2):388-396. doi: 10.1158/1535-7163.MCT-16-0475. PubMed PMID: 27903752.
19: Lu J, Qian Y, Altieri M, Dong H, Wang J, Raina K, Hines J, Winkler JD, Crew AP, Coleman K, Crews CM. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chem Biol. 2015 Jun 18;22(6):755-63. doi: 10.1016/j.chembiol.2015.05.009. PubMed PMID: 26051217; PubMed Central PMCID: PMC4475452.
20: Pérez-Peña J, Serrano-Heras G, Montero JC, Corrales-Sánchez V, Pandiella A, Ocaña A. In Silico Analysis Guides Selection of BET Inhibitors for Triple-Negative Breast Cancer Treatment. Mol Cancer Ther. 2016 Aug;15(8):1823-33. doi: 10.1158/1535-7163.MCT-16-0004. PubMed PMID: 27256375.

Explore Compound Types